molecular formula C10H9BrO3 B1396593 Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate CAS No. 252921-20-3

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Cat. No. B1396593
M. Wt: 257.08 g/mol
InChI Key: PAPUUEVLPSGGMK-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the CAS Number: 252921-20-3 . It is a beige solid and is used for pharmaceutical testing .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular weight of “Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate” is 257.08 . The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate” is a beige solid . It should be stored at room temperature .

Scientific Research Applications

Synthesis of Natural Products and Novel Compounds

Researchers have developed methods for synthesizing naturally occurring compounds and novel derivatives, leveraging Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate as a precursor or intermediary. For instance, the first synthesis of (±)-epi-conocarpan was achieved via key intermediates synthesized from commercially available 5-bromo-2-hydroxyacetophenone, demonstrating the compound's utility in synthesizing natural products (Shi-Long Zheng et al., 2003). Similarly, novel synthesis methods for derivatives with potential analgesic properties and the preparation of antimicrobial agents have been described, highlighting the compound's versatility in medicinal chemistry research (H. Choi et al., 1993).

Development of Pharmaceutical Intermediates

Research has also focused on utilizing Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate for developing intermediates for pharmaceutical applications. A notable example includes the synthesis of intermediates for constructing complex molecular structures found in antibiotics, showcasing the compound's role in advancing antibiotic research (K. V. Laak et al., 1989).

Advanced Organic Synthesis Techniques

Further applications include the development of advanced organic synthesis techniques, such as the efficient synthesis of α-aminopyrrole derivatives through a strategy involving isoxazole intermediates, demonstrating the compound's relevance in facilitating novel organic synthesis methodologies (E. Galenko et al., 2019).

Novel Reaction Methodologies

Additionally, the compound has been utilized in the exploration of novel reaction methodologies, such as the asymmetric synthesis of neolignans and the development of metal(II) complexes with Schiff bases for potential use in transfer hydrogenation and other catalytic processes, highlighting its utility in catalysis research (K. Buldurun et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H320, H335 . The precautionary statements associated with the compound are P261, P302+P352, P280, P305 +P351+P338 .

Future Directions

Benzofuran compounds, including “Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on developing general protocols for the synthesis of these compounds and exploring their full therapeutic potential .

properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPUUEVLPSGGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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